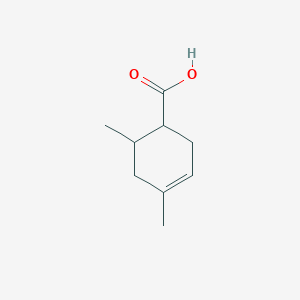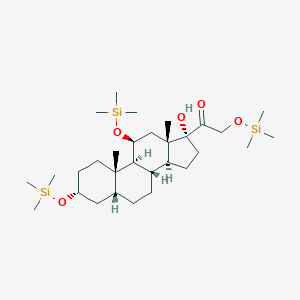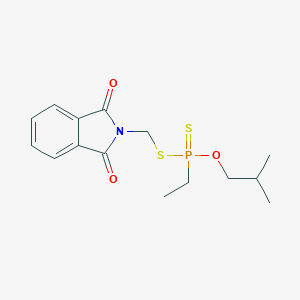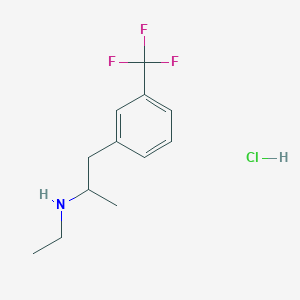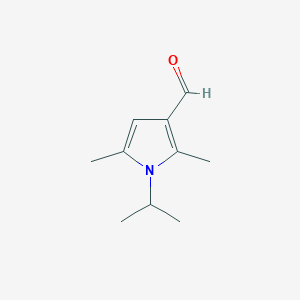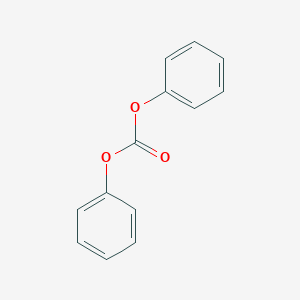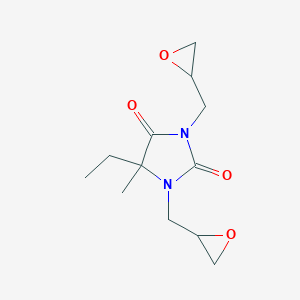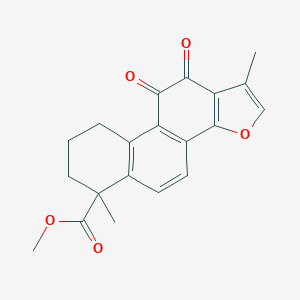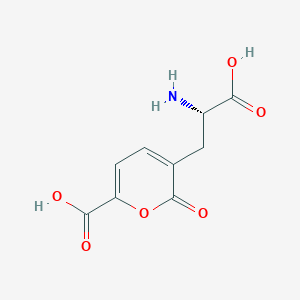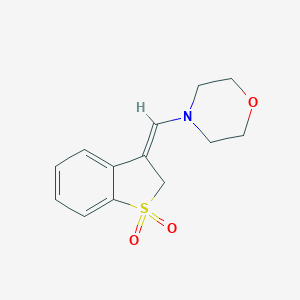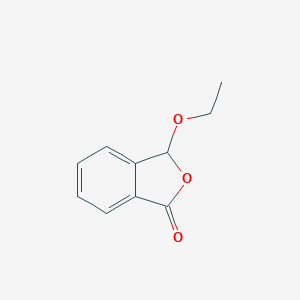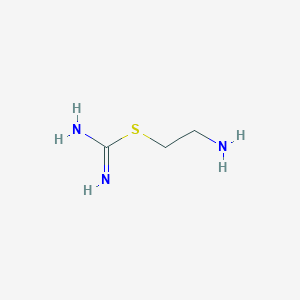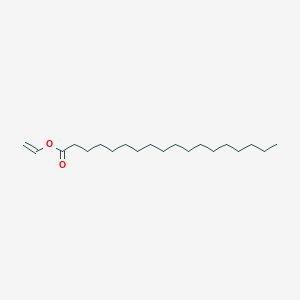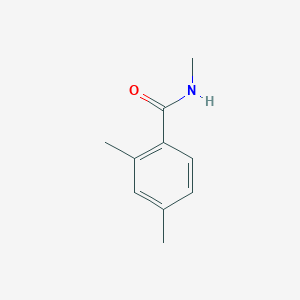
Silane, (2,2-dimethylpropoxy)trimethyl-
Übersicht
Beschreibung
Silane, (2,2-dimethylpropoxy)trimethyl- is a chemical compound that has been widely used in scientific research for its unique properties. This colorless liquid is also known as tert-butyltrimethylsilane and is commonly used as a reagent in organic chemistry. The compound is highly reactive and is used as a protecting group for alcohols and amines, as well as a reducing agent for carbonyl compounds.
Wirkmechanismus
The mechanism of action of silane, (2,2-dimethylpropoxy)trimethyl- is complex and depends on the specific reaction in which it is used. In general, the compound acts as a source of the tert-butyl group, which can be used to protect alcohols and amines from unwanted reactions. It can also act as a reducing agent, donating electrons to carbonyl compounds to form alcohols.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of silane, (2,2-dimethylpropoxy)trimethyl-. However, the compound is generally considered to be relatively non-toxic and is not known to have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of silane, (2,2-dimethylpropoxy)trimethyl- is its high reactivity, which makes it a useful reagent in organic synthesis. However, the compound can also be difficult to handle due to its high reactivity and tendency to form explosive peroxides. It is also relatively expensive compared to other reagents.
Zukünftige Richtungen
There are many potential future directions for research on silane, (2,2-dimethylpropoxy)trimethyl-. One area of interest is the development of new synthetic methods for the compound, which could make it more accessible to researchers. Another potential direction is the investigation of new applications for the compound in organic synthesis and other fields. Finally, there is also potential for research on the toxicity and safety of the compound, particularly in the context of its use in laboratory settings.
Wissenschaftliche Forschungsanwendungen
Silane, (2,2-dimethylpropoxy)trimethyl- has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the protection of alcohols and amines. The compound is also used as a reducing agent for carbonyl compounds, and as a source of the tert-butyl group in organic reactions.
Eigenschaften
CAS-Nummer |
18246-63-4 |
|---|---|
Produktname |
Silane, (2,2-dimethylpropoxy)trimethyl- |
Molekularformel |
C8H20OSi |
Molekulargewicht |
160.33 g/mol |
IUPAC-Name |
2,2-dimethylpropoxy(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-8(2,3)7-9-10(4,5)6/h7H2,1-6H3 |
InChI-Schlüssel |
CFUAMMVVJMPPLD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CO[Si](C)(C)C |
Kanonische SMILES |
CC(C)(C)CO[Si](C)(C)C |
Synonyme |
(2,2-Dimethylpropoxy)trimethylsilane |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

